

The Enigmatic Dipeptide: Unraveling the Potential Physiological Roles of H-His-Lys-OH

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Compound of Interest

Compound Name: *H-His-Lys-OH*

Cat. No.: *B3051998*

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A scarcity of direct research currently limits a comprehensive understanding of the specific physiological roles of the dipeptide **H-His-Lys-OH** (Histidyl-lysine). While its existence as a metabolite is recognized, dedicated studies elucidating its signaling pathways, quantitative effects, and specific biological functions are largely absent from the current scientific literature. [1] This technical guide provides an in-depth analysis of the available information on **H-His-Lys-OH**, contextualized by the known functions of its constituent amino acids and related peptides.

Introduction to H-His-Lys-OH

H-His-Lys-OH is a dipeptide composed of the amino acids L-histidine and L-lysine.[1] As a product of protein metabolism, it is expected to be present in various biological tissues. However, unlike the extensively studied tripeptide Gly-His-Lys (GHK), **H-His-Lys-OH** has not been the focus of significant research inquiry. Therefore, a detailed description of its physiological roles remains speculative and is largely inferred from the properties of its components and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **H-His-Lys-OH** is presented in Table 1. Understanding these properties is crucial for any future experimental design and formulation development.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₁ N ₅ O ₃	PubChem
Molecular Weight	283.33 g/mol	PubChem
IUPAC Name	(2S)-6-amino-2-[[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid	PubChem
CAS Number	37700-85-9	PubChem

Potential Physiological Roles and Inferred Functions

Given the lack of direct evidence, the potential physiological roles of **H-His-Lys-OH** are hypothesized based on the functions of histidine, lysine, and related histidine-containing peptides.

Role of Constituent Amino Acids

- **L-Histidine:** This essential amino acid plays a crucial role in various physiological processes, including proton buffering, metal ion chelation, and scavenging of reactive oxygen species.^[2] It is a precursor for histamine, a key molecule in immune responses and neurotransmission. ^[2] The imidazole side chain of histidine is critical for the catalytic activity of many enzymes. ^[3]
- **L-Lysine:** An essential amino acid vital for protein synthesis, post-translational modifications of proteins (e.g., acetylation and ubiquitination), and the synthesis of carnitine.^[3] Its positively charged side chain is important for the structure and function of many proteins, particularly in binding to negatively charged molecules like DNA.

Insights from Related Peptides

- **Gly-His-Lys (GHK):** The addition of a glycine residue to **H-His-Lys-OH** dramatically alters its known biological activity. GHK, particularly in its copper-complexed form (GHK-Cu), is a well-documented wound healing and anti-inflammatory agent.^{[4][5]} It stimulates collagen and

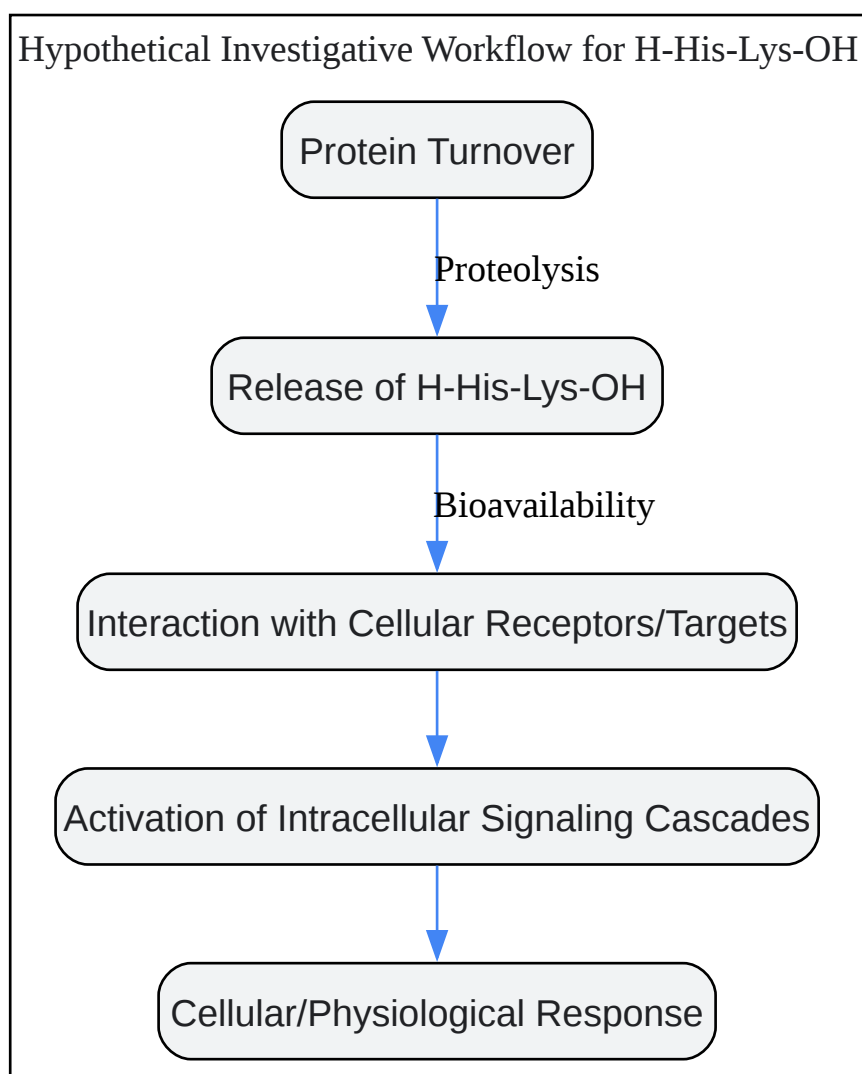
glycosaminoglycan synthesis, modulates matrix metalloproteinases, and possesses antioxidant properties.[4] It is crucial to emphasize that these activities are attributed to GHK and cannot be directly extrapolated to **H-His-Lys-OH** without experimental validation.

- **Histidine-Lysine (HK) Polymers:** Peptides and polymers containing repeating units of histidine and lysine have been extensively investigated as non-viral vectors for nucleic acid delivery.[6][7] The lysine residues provide a positive charge to condense negatively charged DNA or RNA, while the histidine residues facilitate endosomal escape through a "proton sponge" effect.[6][7] This application highlights the potential for synergistic action between these two amino acids in a polymeric context, though it does not directly inform the physiological role of the simple dipeptide.
- **General Histidine-Containing Dipeptides:** Other histidine-containing dipeptides, such as carnosine (β -alanyl-L-histidine) and anserine (β -alanyl-3-methyl-L-histidine), are known for their antioxidant and anti-glycating properties.[8] They play a protective role against oxidative stress and the formation of advanced glycation end-products (AGEs).[8] While **H-His-Lys-OH** shares a histidine residue, its specific antioxidant capacity has not been quantified.

Hypothetical Signaling Pathways and Mechanisms of Action

Due to the absence of dedicated research, no signaling pathways for **H-His-Lys-OH** have been elucidated. Based on the functions of its constituent amino acids and related peptides, one could speculate on potential areas of interaction. For example, the imidazole ring of histidine could be involved in metal ion coordination, and the positively charged lysine residue could interact with negatively charged cell surface molecules. However, these remain purely hypothetical without experimental support.

The logical relationship for investigating the function of **H-His-Lys-OH** would start with its endogenous presence and potential release during protein turnover. Subsequent steps would involve identifying its potential receptors or interacting partners and elucidating the downstream cellular responses.



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Caption: A hypothetical workflow for investigating the physiological roles of **H-His-Lys-OH**.

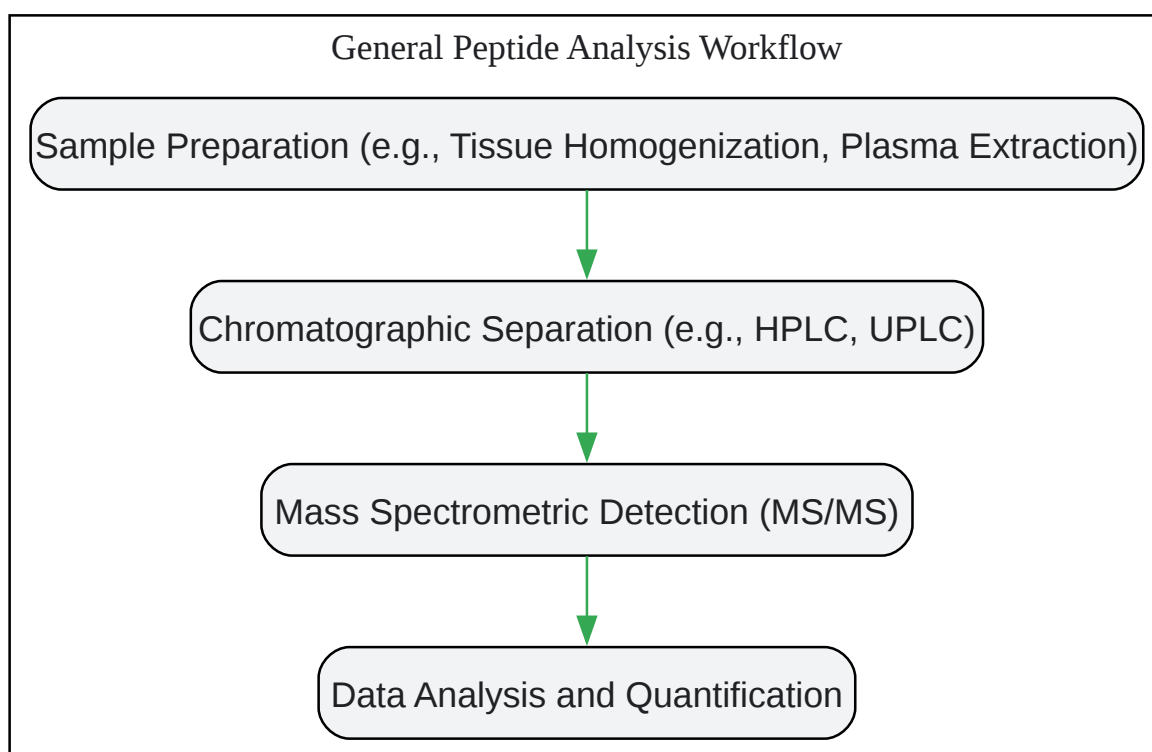
Experimental Protocols: A Call for Future Research

A significant gap in the literature is the absence of specific experimental protocols for studying **H-His-Lys-OH**. Future research efforts would require the development and validation of methods for:

- **Quantification in Biological Samples:** Development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to measure endogenous levels of **H-His-Lys-OH** in tissues and biofluids.

- In Vitro Assays: Designing cell-based assays to screen for potential biological activities, such as antioxidant capacity, anti-inflammatory effects, or receptor binding.
- In Vivo Studies: Utilizing animal models to investigate the pharmacokinetic profile and potential physiological effects of exogenously administered **H-His-Lys-OH**.

An example of a general workflow for peptide analysis that could be adapted for **H-His-Lys-OH** is presented below.



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